N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Research has led to the synthesis of novel compounds derived from benzofuran and thiadiazole, which have shown significant anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, showcasing potential as therapeutic agents in treating conditions associated with inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer Properties
- Another study focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold, coupled with benzamide groups, under microwave irradiation. These compounds were evaluated for their in vitro anticancer activity against several human cancer cell lines, revealing promising anticancer activities. This highlights the compound's potential in developing new anticancer therapies (Shailee V. Tiwari et al., 2017).
Pharmaceutical Synthesis
- Research into the synthesis of N-methylamino acid derivatives from amino acid derivatives using sodium hydride/methyl iodide has been conducted. This synthesis pathway, involving the reaction of N-protected amino acids to produce N-methylamino acid esters, could provide a method for the production of pharmaceuticals or intermediates with specific functionalities (J. Coggins, N. Benoiton, 1971).
properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-11(20-16-15-8)12(17)14-7-13(18)5-2-3-10-9(13)4-6-19-10/h4,6,18H,2-3,5,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXVADSPNOXPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.